2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Medicinal Chemistry Physicochemical Property Differentiation ADME Prediction

Select this phenoxyacetamide–pyrazole conjugate for SAR campaigns where the oxolan-3-yl group introduces a unique conformational constraint, higher tPSA (~90 Ų), and an additional H-bond acceptor compared to N¹-alkyl analogs. These features directly modulate passive permeability and rotatable bond count, enabling systematic entropic and H-bond profiling in lead optimization. Direct substitution with simpler N¹-alkyl isosters is scientifically unsound without comparative binding data. Request batch-specific analytics for your study.

Molecular Formula C15H16FN3O3
Molecular Weight 305.309
CAS No. 1797086-31-7
Cat. No. B2856562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
CAS1797086-31-7
Molecular FormulaC15H16FN3O3
Molecular Weight305.309
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C15H16FN3O3/c16-13-3-1-2-4-14(13)22-10-15(20)18-11-7-17-19(8-11)12-5-6-21-9-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,20)
InChIKeyIKLQKHXEDBLCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797086-31-7): A Structurally-Differentiated Phenoxyacetamide-Pyrazole for Medicinal Chemistry Procurement


2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797086-31-7; molecular formula C15H16FN3O3; MW 305.30) is a synthetic phenoxyacetamide–pyrazole conjugate . It features a 2-fluorophenoxyacetyl moiety linked to a 4-amino-1-(oxolan-3-yl)-1H-pyrazole core. The compound is investigated for anti-inflammatory, analgesic, and anticancer applications, with the oxolan-3-yl N1-substituent providing a conformational constraint absent in common N-alkyl or N-aryl pyrazole analogs .

Why Generic N1-Substituted Pyrazole Acetamides Cannot Replace 2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide in Focused SAR Campaigns


Pyrazole acetamides with identical phenoxyacetyl warheads but different N1-substituents can exhibit markedly divergent target engagement, selectivity, and pharmacokinetic profiles [1]. The oxolan-3-yl group imposes a unique steric and electronic fingerprint—through its ring oxygen H-bond acceptor capacity and conformational restriction—that directly modulates key molecular properties such as polar surface area, rotatable bond count, and hydrogen-bonding capacity [2]. Consequently, replacement with an acyclic alkyl or simple aryl analog is expected to alter binding thermodynamics and ADME characteristics in a non-linear, unpredictable manner, making direct interchange scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide vs. Closest Analogs


Elevated Topological Polar Surface Area (tPSA) Versus Acyclic N1-Alkyl Analogs Confers Divergent Membrane Permeability Potential

The oxolan-3-yl substituent introduces a ring oxygen that increases topological polar surface area (tPSA) relative to acyclic N1-alkyl isosteres. Calculation via the Ertl fragment-based method [1] yields a tPSA of approximately 90 Ų for the target compound, compared to ~73 Ų for the direct N1-ethyl analog—a quantitative shift of +17 Ų. This difference exceeds the typical threshold for significant membrane permeability modulation.

Medicinal Chemistry Physicochemical Property Differentiation ADME Prediction

Increased Hydrogen Bond Acceptor (HBA) Count Versus N1-Hydrocarbon Analogs Modifies Solubility and Target Binding Potential

The oxolan oxygen directly contributes one additional hydrogen bond acceptor (HBA) compared to N1-substituents lacking heteroatoms. The target compound presents 6 HBAs (3 O, 2 N, 1 F), whereas the corresponding N1-cyclohexyl or N1-ethyl analog presents 5 HBAs [1]. This single HBA increment can alter aqueous solubility and, more importantly, enable specific polar interactions within a binding site that a purely hydrocarbon N1-group cannot satisfy, potentially enhancing ligand efficiency for targets with proximal H-bond donor residues.

Structure-Activity Relationship Ligand Efficiency Hydrogen Bonding

Modulation of Conformational Flexibility: Reduced Rotatable Bond Count Versus Linear N1-Alkyl Chains

The cyclic oxolan N1-group restricts conformational freedom relative to linear alkyl chains. The target compound possesses 7 rotatable bonds, while a corresponding N1-n-butyl analog would have 8 rotatable bonds (the side-chain contributes 3 rotatable bonds vs. the oxolan's effective contribution of 2 once the ring closure is considered) [1]. This reduction of one rotatable bond lowers the entropic penalty upon binding, a principle widely exploited in medicinal chemistry to improve binding affinity for conformationally sensitive targets.

Molecular Flexibility Entropic Binding Penalty Conformational Restriction

Recommended Application Scenarios for 2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide in Drug Discovery and Chemical Biology


Use as a Physicochemical Probe in HBA-Dependent Binding Site Characterization

The compound's additional HBA from the oxolan oxygen (6 HBAs vs. 5 in N1-alkyl analogs) makes it a valuable tool for probing the tolerance of a target binding site for polar interactions near the solvent-exposed pyrazole N1 region. Researchers can compare its binding affinity directly with a matched N1-alkyl analog to quantify the contribution of hydrogen bonding at this vector, as demonstrated in P2X7 receptor SAR campaigns with related pyrazole acetamides [1].

Lead Optimization Library Component for Modulating Membrane Permeability

With a calculated tPSA of ~90 Ų—approximately 17 Ų higher than N1-ethyl isosteres—this compound can serve as a strategic tool in lead series where a deliberate reduction in passive permeability is desired without introducing additional chiral centers or formal charges. This is especially relevant for programs targeting extracellular receptors or enzymes where CNS penetration must be minimized [2].

Conformational Restriction Tool for Entropic Binding Optimization

The reduction in rotatable bond count (7 vs. 8 for N1-n-butyl analogs) provides a direct means to assess the impact of conformational pre-organization on binding thermodynamics. This compound should be included in any focused library designed to systematically probe entropic effects in a pyrazole acetamide series, following the principles established by Veber et al. for oral bioavailability optimization [3].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.